![molecular formula C16H16ClN3O2 B4455054 2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4455054.png)
2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide
Overview
Description
2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloroanilino group, a carbonyl group, and an amide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 3-chloroaniline with a suitable carbonyl-containing compound, followed by the introduction of an amide group. One common method involves the use of acyl chlorides or anhydrides to facilitate the formation of the amide bond under mild reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-chloroanilino)carbonyl)amino)benzamide
- 2-ethoxyethyl 3-(((4-chloroanilino)carbonyl)amino)benzoate
- 2-(((3,4-dichloroanilino)carbonyl)amino)acetamide
Uniqueness
2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of a methylacetamide group and a chloroanilino moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
The compound 2-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-methylacetamide is a member of the chloroacetamide family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is . The presence of the chloroaniline moiety and the acetamide functional group contributes to its potential biological activities.
Biological Activity Overview
Chloroacetamides have been studied for various biological activities, including antimicrobial, antitumor, and analgesic properties. The specific compound has shown promising results in preliminary studies.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study conducted on various N-substituted phenyl-2-chloroacetamides demonstrated that compounds bearing halogenated substituents, particularly at the para position, exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Chloroacetamides
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | MRSA | 64 µg/mL |
N-(4-chlorophenyl)-2-chloroacetamide | E. coli | 128 µg/mL |
N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 256 µg/mL |
The biological activity of chloroacetamides is primarily attributed to their ability to interact with bacterial cell membranes and inhibit essential metabolic processes. The lipophilicity of these compounds allows them to penetrate cellular membranes effectively, leading to disruption of cellular functions.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of chloroacetamides against various pathogens. The compound demonstrated a selective inhibition pattern, being more effective against Gram-positive bacteria than Gram-negative strains due to differences in cell wall structure .
- Structure-Activity Relationship (SAR) : Further investigations into the SAR of chloroacetamides revealed that substitutions on the phenyl ring significantly influenced biological activity. For instance, compounds with para-substituted halogens showed increased potency due to enhanced membrane permeability .
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-18-15(21)9-11-5-7-13(8-6-11)19-16(22)20-14-4-2-3-12(17)10-14/h2-8,10H,9H2,1H3,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNPYJQRZJZZNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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